Dimethylmatairesinol is a naturally occurring lignan, a class of polyphenols found in plants. [, , , , , , , , ] It is widely distributed in various plant species, including Norway spruce (Picea abies), Cinnamomum camphora leaves, and Anthriscus sylvestris. [, , , , , ] Dimethylmatairesinol serves as a crucial precursor in the biosynthesis of other lignans, such as secoisolariciresinol, matairesinol, and various mammalian lignans. [, , ] These compounds exhibit diverse biological activities, making them subjects of significant scientific interest. [, , , , , , , , ]
Arctigenin methyl ether is a derivative of arctigenin, a naturally occurring lignan compound primarily isolated from the roots of Arctium lappa, commonly known as burdock. Arctigenin itself has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The methyl ether form enhances the bioavailability and therapeutic potential of arctigenin, making it a subject of interest in medicinal chemistry.
Arctigenin is predominantly extracted from various plant species, particularly Arctium lappa, Forsythia koreana, and Saussurea heteromalla. These plants are traditionally used in herbal medicine across Asia for their health benefits. The methyl ether derivative is synthesized to explore enhanced biological activities compared to its parent compound.
Arctigenin methyl ether belongs to the class of compounds known as lignans, which are characterized by a dibenzylbutyrolactone structure. It is classified under phenylpropanoids and is recognized for its potential therapeutic applications in various diseases.
The synthesis of arctigenin methyl ether typically involves the methylation of arctigenin using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This reaction facilitates the substitution of a hydroxyl group with a methoxy group, resulting in the formation of the methyl ether.
Arctigenin methyl ether retains the core dibenzylbutyrolactone structure characteristic of lignans but features a methoxy group (-OCH₃) replacing one of the hydroxyl groups found in arctigenin.
Arctigenin methyl ether can undergo various chemical reactions typical for ethers and lignans, including oxidation, reduction, and hydrolysis.
The mechanism through which arctigenin methyl ether exerts its biological effects primarily involves modulation of signaling pathways related to inflammation and cancer progression.
Arctigenin methyl ether has several scientific applications:
Arctigenin methyl ether derivatives represent a class of semisynthetic lignans originating from arctigenin, a bioactive compound found in Arctium lappa and related species. These derivatives are characterized by the substitution of hydroxyl groups with methoxy functionalities, altering their physicochemical properties and biological activities. This review examines their natural origins, structural evolution, and functional significance in drug development.
Arctium lappa (greater burdock) is the primary source of arctigenin, where it exists predominantly as the glycoside arctiin. Other sources include Serratula tinctoria (dyer's plumeless saw-wort) and Forsythia species, though at lower concentrations [1] [7]. Lignan biosynthesis begins with the dimerization of coniferyl alcohol monomers via oxidative coupling, forming pinoresinol. This intermediate undergoes sequential enzymatic reductions to yield lariciresinol and secoisolariciresinol, ultimately cyclizing into matairesinol. Arctigenin is derived from matairesinol through regioselective methylation and hydroxylation steps catalyzed by O-methyltransferases (OMTs) and cytochrome P450 enzymes [1] [6]. Key enzymes in this pathway include:
Table 1: Natural Distribution of Arctigenin Precursors
Plant Source | Primary Lignan | Concentration (mg/g dry weight) |
---|---|---|
Arctium lappa (fruit) | Arctiin | 38.9–78.0 |
Serratula tinctoria (fruit) | Arctiin | ~30.0 |
Forsythia viridissima | Arctigenin | 16.8–35.2 |
In traditional Chinese medicine, Arctium lappa (Niubang) has been used for millennia to treat inflammatory conditions, sore throats, and infections. Its fruits and roots were prepared as decoctions or poultices to "disperse wind-heat" and remove toxins [1] [10]. European herbal traditions employed Serratula tinctoria as a dye source and anti-inflammatory agent, while Forsythia suspensa (Lianqiao) fruits were incorporated into formulas for abscess management. Ethnopharmacological records indicate that traditional preparations (e.g., boiling) facilitated the enzymatic conversion of arctiin to bioactive arctigenin via endogenous β-glucosidases [7]. Modern pharmacological studies validate these applications, confirming anti-inflammatory and anticancer effects aligned with traditional claims [1] [6].
Arctigenin ([3R,4R]-4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone) contains three modifiable phenolic groups at C-3′, C-4′, and C-4″. Methyl ether derivatives are synthesized via:
Table 2: Synthetic Routes to Key Methyl Ether Derivatives
Derivative | Modification Sites | Synthetic Method | Yield (%) |
---|---|---|---|
4′-Methyl arctigenin | C-4′ | Selective methylation with CH₃I/K₂CO₃ | 42 |
Triethoxy arctigenin | C-3′, C-4′, C-3″/C-4″ | Stepwise alkylation | 56 |
p-Chloro arctigenin | C-4′ replaced with Cl | Nucleophilic substitution | 54 |
Enhanced Metabolic Stability: Methylation reduces Phase II metabolism (glucuronidation/sulfation), prolonging plasma half-life. Tri-methylated derivatives exhibit 3.2-fold greater AUC₀–₂₄ than arctigenin in rodent models [5].
Improved Membrane Permeability: Log P increases from 2.47 (arctigenin) to 3.60 (tri-methyl ether), facilitating cellular uptake. This correlates with 10-fold higher intracellular concentrations in PANC-1 pancreatic cancer cells [5] [9].
Modulated Target Engagement:
Table 3: Biological Activities of Methyl Ether Derivatives vs. Parent Compound
Activity Parameter | Arctigenin | 4′-Methyl Arctigenin | Triethoxy Arctigenin |
---|---|---|---|
Antiproliferative PC₅₀ (PANC-1 cells) | 1.2 μM | 0.49 μM | 0.78 μM |
Glucose uptake stimulation (L6 myotubes) | 1.75-fold | 2.40-fold | 1.31-fold |
Tubulin polymerization inhibition | 38% at 10 μM | 82% at 10 μM | 79% at 10 μM |
Anti-Inflammatory Mechanisms: Methyl ether derivatives suppress NF-κB translocation 3.1-fold more effectively than arctigenin by stabilizing IκBα phosphorylation. They also inhibit COX-2 (IC₅₀ = 6.7 μM) and reduce TNF-α secretion in macrophages [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7